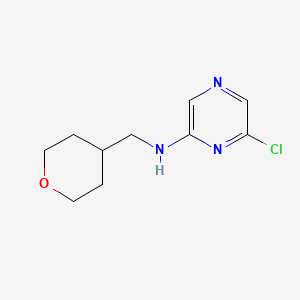

6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine

Beschreibung

Historical Context and Discovery of Pyrazine-Based Compounds

The historical development of pyrazine chemistry traces back to the mid-19th century, establishing a rich foundation for understanding compounds like 6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine. Pyrazine itself was first characterized as a heterocyclic aromatic organic compound with the chemical formula C₄H₄N₂, distinguished by its symmetrical structure with point group D₂ₕ symmetry. The systematic investigation of pyrazine derivatives began in earnest during the 1870s with the pioneering work of German chemists. The Staedel-Rugheimer pyrazine synthesis, developed in 1876 by Wilhelm Staedel and Leopold Rügheimer, established one of the earliest and most enduring methods for pyrazine construction. This synthetic approach involved the reaction of 2-chloroacetophenone with ammonia to form an amino ketone intermediate, followed by condensation and oxidation to yield pyrazine derivatives. Leopold Rügheimer, born in Walldorf in 1850, made substantial contributions to heterocyclic chemistry throughout his career at the University of Kiel, where he served as Professor of physical and pharmaceutical chemistry from 1889.

The subsequent development of pyrazine chemistry was further advanced by the Gutknecht pyrazine synthesis in 1879, which provided an alternative approach to the same self-condensation chemistry but employed different methods for synthesizing the crucial alpha-ketoamine intermediate. These early synthetic methodologies established the fundamental principles that continue to guide modern pyrazine synthesis, including the strategies employed in constructing complex derivatives such as this compound. The historical progression of pyrazine chemistry gained additional momentum in the 20th century with the discovery of naturally occurring pyrazine derivatives. A particularly significant milestone occurred in 1962 when Kosuge and Kamiya reported the isolation of tetramethylpyrazine from cultures of Bacillus subtilis, marking the first discovery of a pyrazine compound in a natural product. This finding opened new avenues for understanding the biological significance of pyrazine derivatives and their potential applications in pharmaceutical research.

The evolution of pyrazine chemistry throughout the 20th century was characterized by the development of increasingly sophisticated synthetic methodologies and a growing appreciation for the biological activities of pyrazine derivatives. The recognition that pyrazine derivatives could serve as valuable building blocks for pharmaceutical compounds led to extensive research into their synthesis and functionalization. The development of modern chlorination and amination strategies for pyrazine derivatives provided the synthetic foundation necessary for constructing complex molecules like this compound. The historical context of pyrazine chemistry demonstrates a continuous evolution from simple synthetic curiosities to sophisticated molecular architectures with significant potential for biological activity and pharmaceutical application.

Molecular Structure and Chemical Nomenclature

The molecular structure of this compound exhibits a sophisticated architecture that combines multiple structural elements to create a unique heterocyclic compound. The compound's systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, with the alternative designation 6-chloro-N-(oxan-4-ylmethyl)pyrazin-2-amine reflecting the modern preference for the oxane terminology for tetrahydropyran rings. The molecular formula C₁₀H₁₄ClN₃O indicates the presence of ten carbon atoms, fourteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 227.69 grams per mole. This molecular composition reflects the integration of several distinct structural components: the pyrazine heterocycle, the chlorine substituent, the amino functional group, and the tetrahydropyran moiety.

The core pyrazine ring system constitutes the central structural feature of this compound, providing the aromatic foundation that determines many of its chemical properties. Pyrazine rings are characterized by their six-membered aromatic structure containing two nitrogen atoms positioned at the 1,4-positions relative to each other. This arrangement creates a symmetric molecule with distinct electronic properties compared to other diazine isomers such as pyrimidine or pyridazine. The positioning of the chlorine atom at the 6-position of the pyrazine ring represents a strategic functionalization that significantly influences the compound's reactivity and potential biological activity. Chlorine substitution at this position creates an electron-withdrawing effect that activates the pyrazine ring toward nucleophilic substitution reactions while simultaneously providing a handle for further synthetic elaboration.

The amino substituent at the 2-position of the pyrazine ring serves as the connection point for the tetrahydropyran-4-ylmethyl group, creating a secondary amine linkage that bridges the aromatic and aliphatic portions of the molecule. The tetrahydropyran moiety, also known as oxane in contemporary nomenclature, contributes a six-membered saturated ring containing one oxygen atom. This structural feature introduces conformational flexibility into the molecule while potentially enhancing its solubility properties and providing additional sites for intermolecular interactions. The methylene bridge connecting the amino group to the tetrahydropyran ring creates a flexible linker that allows for various conformational arrangements of the molecule.

The three-dimensional structure of this compound can be represented through various molecular descriptors, including its InChI notation: InChI=1S/C10H14ClN3O/c11-9-6-12-7-10(14-9)13-5-8-1-3-15-4-2-8/h6-8H,1-5H2,(H,13,14). The canonical SMILES representation C1COCCC1CNC2=CN=CC(=N2)Cl provides a linear notation that captures the connectivity of all atoms within the molecule. These structural descriptors enable precise communication of the molecular architecture and facilitate computational studies of the compound's properties and potential interactions.

Structural Identification and Classification

The structural identification and classification of this compound places this compound within several important categories of organic chemistry. As a member of the pyrazine family, it belongs to the broader class of diazines, which are six-membered heterocyclic compounds containing two nitrogen atoms. The specific positioning of the nitrogen atoms in the 1,4-relationship classifies pyrazine as para-diazine, distinguishing it from pyrimidine (meta-diazine) and pyridazine (ortho-diazine). This classification is fundamental to understanding the compound's electronic structure and reactivity patterns, as the symmetric arrangement of nitrogen atoms in pyrazine creates unique chemical properties compared to other diazine isomers.

Within the context of heterocyclic chemistry, this compound can be classified as a substituted aminopyrazine, specifically featuring chloro and alkyl substituents. Aminopyrazines constitute an important subclass of pyrazine derivatives that exhibit distinct chemical behaviors due to the presence of amino functional groups. The amino substitution at the 2-position creates a nucleophilic site that can participate in various chemical transformations, while the chloro substitution at the 6-position provides an electrophilic center suitable for nucleophilic aromatic substitution reactions. This dual functionality makes the compound particularly versatile for synthetic applications and potential biological interactions.

The tetrahydropyran component of the molecule introduces additional structural classification considerations. Tetrahydropyran, also systematically named oxane, belongs to the class of saturated six-membered heterocycles containing one oxygen atom. This structural feature classifies the compound as a pyrazine-tetrahydropyran hybrid, representing a molecular architecture that combines aromatic and aliphatic heterocyclic systems. The presence of both aromatic and saturated ring systems creates a molecular framework with diverse conformational possibilities and potential interaction modes with biological targets.

| Structural Classification Category | Specific Classification | Structural Feature |

|---|---|---|

| Primary Heterocycle | Pyrazine derivative | Six-membered aromatic ring with 1,4-dinitrogen arrangement |

| Functional Group Classification | Chloroaminopyrazine | Chlorine at position 6, amino group at position 2 |

| Secondary Heterocycle | Tetrahydropyran derivative | Saturated six-membered ring with one oxygen atom |

| Molecular Architecture | Heterocyclic hybrid | Combined aromatic and aliphatic ring systems |

| Chemical Registry | CAS Registry Number 1220029-70-8 | Unique chemical identifier for database searches |

The compound's classification within chemical databases reflects its structural complexity and potential applications. The CAS Registry Number 1220029-70-8 provides a unique identifier that facilitates literature searches and chemical procurement. Database classifications also include various synonyms and systematic names that reflect different nomenclature conventions and structural perspectives. The DSSTox Substance ID DTXSID401185720 represents another important classification tool used in toxicological and environmental databases. These classification systems enable researchers to efficiently locate information about the compound and related structures while facilitating computational studies and structure-activity relationship analyses.

Chemical and Physical Properties Overview

The chemical and physical properties of this compound reflect the complex interplay between its aromatic pyrazine core, halogen substitution, and aliphatic tetrahydropyran moiety. The molecular weight of 227.69 grams per mole positions this compound in the moderate molecular weight range typical of small molecule pharmaceuticals and synthetic intermediates. The presence of multiple heteroatoms, including three nitrogen atoms and one oxygen atom, contributes to the compound's polar character and potential for hydrogen bonding interactions. The chlorine substituent adds both mass and electronic effects that influence the compound's overall properties and reactivity profile.

The electronic properties of the compound are significantly influenced by the pyrazine core structure. Pyrazines are known to be less basic than other diazine isomers such as pyridine, pyridazine, and pyrimidine due to the electron-withdrawing effects of the nitrogen atoms. The presence of the chlorine atom at the 6-position further reduces the electron density of the pyrazine ring, making it more susceptible to nucleophilic attack while simultaneously decreasing its basicity. The amino group at the 2-position provides a nucleophilic site that can participate in protonation reactions, though its basicity is moderated by the electron-deficient pyrazine ring system.

Computational chemistry data provides valuable insights into the molecular properties of this compound. The compound exhibits a topological polar surface area of 47.04 square angstroms, indicating moderate polarity that suggests potential for both membrane permeability and aqueous solubility. The calculated logarithm of the partition coefficient (LogP) value of 1.9685 indicates favorable lipophilicity for biological applications, suggesting the compound can effectively partition between aqueous and lipophilic environments. The molecule contains four hydrogen bond acceptors and one hydrogen bond donor, creating a balanced profile for intermolecular interactions. The presence of three rotatable bonds provides conformational flexibility that may be important for biological activity and molecular recognition processes.

| Property Category | Specific Property | Value | Significance |

|---|---|---|---|

| Molecular Descriptors | Molecular Weight | 227.69 g/mol | Moderate size for biological activity |

| Polarity Measures | Topological Polar Surface Area | 47.04 Ų | Balanced polarity for membrane permeability |

| Lipophilicity | Calculated LogP | 1.9685 | Favorable for biological applications |

| Hydrogen Bonding | Acceptors/Donors | 4/1 | Good potential for intermolecular interactions |

| Molecular Flexibility | Rotatable Bonds | 3 | Moderate conformational flexibility |

The physical properties of the compound are expected to reflect the contributions of both aromatic and aliphatic structural components. The pyrazine core typically contributes to crystalline packing behaviors and elevated melting points compared to purely aliphatic compounds. The tetrahydropyran moiety introduces additional conformational flexibility and may enhance solubility in polar solvents through its oxygen atom's capacity for hydrogen bonding. The chlorine substituent contributes to both the molecular dipole and intermolecular interactions through halogen bonding effects. These combined structural features suggest that this compound likely exhibits moderate solubility in both aqueous and organic solvents, with properties suitable for pharmaceutical applications and synthetic manipulations.

Position in Heterocyclic Chemistry Literature

The position of this compound within heterocyclic chemistry literature reflects its significance as both a synthetic target and a representative example of modern heterocyclic design principles. Pyrazine derivatives have occupied a prominent position in heterocyclic chemistry since the comprehensive review by Barlin, which established pyrazines as one of the most important classes of nitrogen-containing heterocycles. The systematic study of pyrazine chemistry has evolved to encompass primary syntheses, functionalization reactions, and biological applications, with substituted aminopyrazines receiving particular attention due to their synthetic versatility and potential pharmaceutical applications.

The literature surrounding chloroaminopyrazines, the structural class to which this compound belongs, has expanded significantly with the recognition of their utility as synthetic intermediates and bioactive molecules. Chloroaminopyrazines serve as versatile building blocks that can undergo various substitution reactions, with the chlorine atom providing an excellent leaving group for nucleophilic aromatic substitution reactions. The amino functionality offers complementary reactivity, enabling the formation of amide bonds, Schiff bases, and other nitrogen-containing linkages. This dual functionality has made chloroaminopyrazines valuable scaffolds in medicinal chemistry, where they serve as core structures for developing enzyme inhibitors, receptor modulators, and other bioactive compounds.

The incorporation of tetrahydropyran moieties into heterocyclic structures represents a contemporary trend in medicinal chemistry literature, reflecting the recognition that saturated heterocycles can significantly influence the pharmacological properties of aromatic compounds. Tetrahydropyran rings are frequently employed in drug design to modulate solubility, metabolic stability, and target selectivity. The specific combination of pyrazine and tetrahydropyran structural elements in this compound exemplifies this modern approach to heterocyclic design, where multiple ring systems are integrated to optimize molecular properties for specific applications.

Recent literature has increasingly focused on the development of efficient synthetic methodologies for constructing complex heterocyclic architectures like this compound. The synthesis of such compounds typically involves multi-step processes that combine traditional heterocyclic chemistry with modern synthetic methods. Condensation reactions remain fundamental to pyrazine synthesis, with various approaches available for constructing the pyrazine core from appropriate precursors. The functionalization of pyrazines with amino and chloro substituents requires careful control of reaction conditions and protecting group strategies to achieve regioselective substitution patterns.

The broader context of heterocyclic chemistry literature positions this compound as a representative example of the sophisticated molecular architectures that characterize contemporary drug discovery efforts. The compound's structure reflects the evolution of heterocyclic chemistry from simple aromatic systems to complex multi-ring architectures designed for specific biological targets. This evolution is evidenced by the increasing prevalence of heterocyclic hybrids in pharmaceutical research, where combinations of different ring systems are employed to optimize selectivity, potency, and pharmacokinetic properties. The literature surrounding such compounds demonstrates the continued importance of heterocyclic chemistry in modern organic synthesis and drug discovery, with pyrazine derivatives remaining at the forefront of these developments due to their unique electronic properties and synthetic accessibility.

Eigenschaften

IUPAC Name |

6-chloro-N-(oxan-4-ylmethyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O/c11-9-6-12-7-10(14-9)13-5-8-1-3-15-4-2-8/h6-8H,1-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDVNXVMWCFLCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CNC2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401185720 | |

| Record name | 6-Chloro-N-[(tetrahydro-2H-pyran-4-yl)methyl]-2-pyrazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401185720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220029-70-8 | |

| Record name | 6-Chloro-N-[(tetrahydro-2H-pyran-4-yl)methyl]-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220029-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-[(tetrahydro-2H-pyran-4-yl)methyl]-2-pyrazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401185720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Route Overview

The synthesis of 6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine generally involves two key stages:

- Stage 1: Preparation of the Tetrahydro-2H-pyran-4-ylmethyl Intermediate

- Stage 2: Nucleophilic Substitution of 6-chloropyrazine-2-amine

Preparation of the Tetrahydro-2H-pyran-4-ylmethyl Intermediate

This intermediate is typically prepared by alkylation of tetrahydro-2H-pyran under basic conditions with an appropriate alkylating agent. The process involves:

- Reacting tetrahydro-2H-pyran-4-amine or tetrahydro-2H-pyran with a methylating or halomethylating agent to introduce the methyl linkage.

- The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- A base such as sodium hydride or potassium carbonate is used to deprotonate the amine or alcohol group to facilitate nucleophilic substitution.

| Parameter | Typical Conditions |

|---|---|

| Solvent | DMF or THF |

| Base | Sodium hydride (NaH) or potassium carbonate (K2CO3) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 4–12 hours |

| Alkylating Agent | Halomethyl derivative (e.g., chloromethyl compound) |

This step yields the tetrahydro-2H-pyran-4-ylmethyl intermediate with high selectivity and moderate to good yields (typically 60–85%) after purification by column chromatography or crystallization.

Nucleophilic Substitution with 6-Chloropyrazine-2-amine

The second stage involves the nucleophilic substitution reaction where the prepared tetrahydro-2H-pyran-4-ylmethyl intermediate acts as a nucleophile attacking the 6-chloropyrazine-2-amine electrophile.

- The chlorine atom at the 6-position of pyrazine is displaced by the nucleophilic amine group of the intermediate.

- This reaction is typically performed under basic or neutral conditions to promote substitution without side reactions.

- Solvents such as ethanol, acetonitrile, or DMF are commonly used.

- Reaction temperatures range from room temperature to reflux depending on the reactivity of the substrates.

| Parameter | Typical Conditions |

|---|---|

| Solvent | Ethanol, acetonitrile, or DMF |

| Base | Triethylamine or potassium carbonate |

| Temperature | Room temperature to reflux (25–80 °C) |

| Reaction Time | 6–24 hours |

| Purification | Column chromatography or recrystallization |

The product, this compound, is obtained with yields ranging from 50% to 75% depending on reaction optimization.

Industrial Production Considerations

For scalable industrial synthesis, the following optimizations are generally implemented:

- Use of continuous flow reactors to improve reaction control and safety.

- Employment of advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) or crystallization under controlled conditions to achieve high purity.

- Implementation of stringent quality control to monitor impurities and batch consistency.

- Optimization of solvent recovery and recycling to reduce environmental impact.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Formation of tetrahydro-2H-pyran-4-ylmethyl intermediate | Alkylation under basic conditions | Tetrahydro-2H-pyran, alkylating agent, NaH/K2CO3, DMF/THF, 0 °C to RT, 4–12 h | 60–85 | Purification by chromatography or crystallization |

| Nucleophilic substitution with 6-chloropyrazine-2-amine | Nucleophilic aromatic substitution (SNAr) | 6-Chloropyrazine-2-amine, intermediate, Et3N/K2CO3, EtOH/DMF, RT to reflux, 6–24 h | 50–75 | Purification by chromatography or recrystallization |

Detailed Research Findings

- The nucleophilic substitution is favored due to the electron-deficient nature of the pyrazine ring, which facilitates displacement of the chlorine atom by the amine nucleophile.

- Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy confirms the formation of the product.

- Purity and identity are further verified by mass spectrometry (MS) and high-resolution mass spectrometry (HRMS), with molecular ion peaks consistent with the expected molecular weight (~227.69 g/mol).

- The tetrahydro-2H-pyran moiety enhances solubility and may improve the compound’s bioavailability in biological applications.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Oxidized derivatives of the pyrazine ring.

Reduction: Reduced amine derivatives.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It can be used to study the effects of pyrazine derivatives on biological systems.

Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine involves its interaction with specific molecular targets. The chlorine and pyrazine moieties can participate in various binding interactions with enzymes or receptors, influencing biological pathways. The tetrahydro-2H-pyran-4-ylmethyl group may enhance the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Heterocyclic Core Variations

- Pyrazine vs. Pyrimidine/Pyridine :

- Pyrazine derivatives (e.g., QA-2038) exhibit dual nitrogen atoms in the ring, enhancing hydrogen-bonding capacity compared to pyrimidines (e.g., 4-Chloro-5-fluoropyrimidin-2-amine, QA-7058) .

- Pyridine analogs (e.g., ) introduce a single nitrogen atom, reducing ring electronegativity but allowing for regioselective substitutions (e.g., CF₃ at C5) .

Substituent Effects on Physicochemical Properties

- Chlorine vs. Fluorine : Chlorine increases molecular weight and lipophilicity (ClogP ~2.1) compared to fluorine (ClogP ~1.8), impacting membrane permeability .

- Tetrahydropyran vs. Tetrahydrofuran : Tetrahydropyran’s six-membered ring provides greater conformational flexibility and improved solubility in polar solvents compared to the five-membered tetrahydrofuran .

Biologische Aktivität

6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine is an organic compound that features a pyrazine ring with a chlorine atom and a tetrahydro-2H-pyran-4-ylmethyl substituent. Its molecular formula is C₁₀H₁₄ClN₃O, with a molecular weight of approximately 227.69 g/mol. The unique structural characteristics of this compound suggest significant potential in medicinal chemistry, particularly in the development of novel pharmaceuticals.

The synthesis of this compound typically involves:

- Formation of the Tetrahydro-2H-pyran Intermediate : Reacting tetrahydro-2H-pyran with an alkylating agent.

- Nucleophilic Substitution : The intermediate reacts with 6-chloropyrazine-2-amine to yield the final product.

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions, which may lead to different derivatives useful in biological studies.

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include enzymes and receptors involved in various biological pathways.

The compound's mechanism of action is believed to involve:

- Binding Interactions : The chlorine atom and pyrazine moiety can engage in hydrogen bonding and hydrophobic interactions with target proteins.

- Enhanced Solubility : The tetrahydro-2H-pyran group increases the compound's solubility, potentially improving its bioavailability and pharmacokinetic properties.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of similar pyrazine derivatives, indicating that compounds with structural similarities may exhibit significant biological activities such as anti-cancer, anti-inflammatory, or antimicrobial effects.

Comparative Analysis

| Compound | Biological Activity | Notes |

|---|---|---|

| 6-Chloro-N-(methyl)pyridin-2-amines | Moderate anti-cancer activity | Lacks tetrahydro group |

| N-(tetrahydro-2H-pyran) derivatives | Enhanced solubility | Improved bioavailability observed |

Applications in Medicinal Chemistry

This compound serves as a versatile building block for synthesizing various pharmaceutical agents. Its potential applications include:

- Drug Development : Investigating its efficacy against specific diseases.

- Biological Studies : Understanding the effects of pyrazine derivatives on cellular mechanisms.

- Industrial Applications : Exploring its role as a catalyst or intermediate in chemical reactions.

Q & A

Q. How can researchers design a synthetic route for 6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine?

- Methodological Answer : A modular synthesis approach is recommended. Begin with functionalizing pyrazin-2-amine at the 6-position via chlorination using POCl₃ or PCl₅ under reflux. Next, introduce the tetrahydro-2H-pyran-4-ylmethyl group via nucleophilic substitution or reductive amination. For example, coupling 6-chloropyrazin-2-amine with (tetrahydro-2H-pyran-4-yl)methyl bromide in the presence of a base like K₂CO₃ in DMF at 80°C can yield the target compound. Computational reaction path search tools (e.g., quantum chemical calculations) can optimize intermediates and transition states . Key Steps :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | POCl₃, reflux | Chlorination of pyrazin-2-amine |

| 2 | K₂CO₃, DMF, 80°C | Alkylation with tetrahydro-2H-pyran-4-ylmethyl bromide |

| 3 | Column chromatography (silica gel, EtOAc/hexane) | Purification |

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the pyrazine and tetrahydro-2H-pyran moieties. For example:

- ¹H NMR : Look for pyrazine protons (δ 8.2–8.5 ppm) and the tetrahydro-2H-pyran methylene group (δ 3.2–3.8 ppm) .

- MS (ESI+) : Confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 228.1).

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for structurally similar N-(2-chloropyrimidin-4-yl) derivatives .

Q. How can researchers assess the reactivity of the chloropyrazine and tetrahydro-2H-pyran moieties?

- Methodological Answer :

- Chloropyrazine : Test nucleophilic aromatic substitution (e.g., with amines or thiols) under mild conditions (DMF, 50–70°C) .

- Tetrahydro-2H-pyran : Evaluate stability under acidic/basic conditions. For example, reflux in 1M HCl to test ring-opening propensity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or stability of intermediates in the synthesis?

- Methodological Answer : Employ density functional theory (DFT) to calculate activation energies for key steps (e.g., chlorination or alkylation). Tools like Gaussian or ORCA can optimize transition states and predict regioselectivity. For example, ICReDD’s reaction path search methods integrate quantum calculations with experimental validation to identify low-energy pathways .

Q. What strategies optimize reaction yield and purity using Design of Experiments (DoE)?

- Methodological Answer : Apply a Box-Behnken design to screen variables (temperature, catalyst loading, solvent ratio). For instance:

| Factor | Range |

|---|---|

| Temperature | 60–100°C |

| Catalyst (K₂CO₃) | 1–3 eq |

| Solvent (DMF:H₂O) | 3:1–5:1 |

| Analyze responses (yield, purity) via ANOVA to identify significant factors. This reduces trial-and-error iterations, as shown in chemical process optimization studies . |

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments)?

- Methodological Answer :

- Variable Temperature (VT) NMR : Probe dynamic processes (e.g., ring puckering in tetrahydro-2H-pyran) by acquiring spectra at 25°C and −40°C .

- High-Resolution MS (HRMS) : Distinguish isobaric fragments (e.g., Cl vs. CH₃O losses).

- 2D NMR (COSY, HSQC) : Assign overlapping signals, as demonstrated for N-substituted pyrazine derivatives .

Q. What approaches establish structure-activity relationships (SAR) for analogs of this compound?

- Methodological Answer : Synthesize analogs with variations in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.